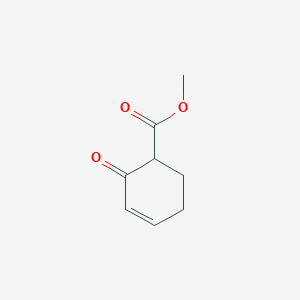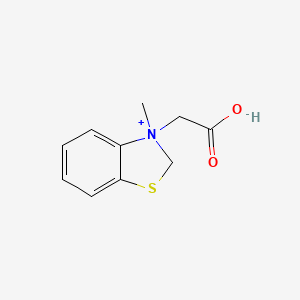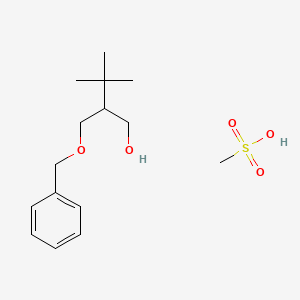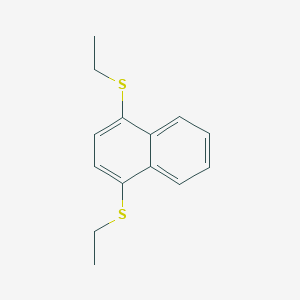
1,4-Bis(ethylsulfanyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(ethylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with two ethylsulfanyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(ethylsulfanyl)naphthalene typically involves the reaction of 1,4-dihalonaphthalene with ethanethiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution of the halogen atoms by the ethylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Bis(ethylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding naphthalene derivative with ethyl groups instead of ethylsulfanyl groups.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol as solvent, room temperature.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted naphthalene.
Substitution: Nitro, sulfonyl, or halogen-substituted derivatives of this compound.
科学的研究の応用
1,4-Bis(ethylsulfanyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,4-Bis(ethylsulfanyl)naphthalene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the ethylsulfanyl groups are converted to sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent. In electrophilic aromatic substitution reactions, the naphthalene ring acts as a nucleophile, attacking the electrophile to form a cationic intermediate, which then loses a proton to regenerate the aromatic system.
類似化合物との比較
1,4-Bis(ethylsulfanyl)naphthalene can be compared with other naphthalene derivatives, such as:
1,4-Dimethylnaphthalene: Similar structure but with methyl groups instead of ethylsulfanyl groups. It lacks the sulfur atoms, which can influence its reactivity and applications.
1,4-Dichloronaphthalene: Contains chlorine atoms instead of ethylsulfanyl groups. The presence of halogens makes it more reactive in nucleophilic substitution reactions.
1,4-Dihydroxynaphthalene: Features hydroxyl groups, making it more polar and capable of forming hydrogen bonds, which can affect its solubility and reactivity.
特性
CAS番号 |
113469-03-7 |
|---|---|
分子式 |
C14H16S2 |
分子量 |
248.4 g/mol |
IUPAC名 |
1,4-bis(ethylsulfanyl)naphthalene |
InChI |
InChI=1S/C14H16S2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 |
InChIキー |
NKSHNVXUXRGISU-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=C(C2=CC=CC=C21)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
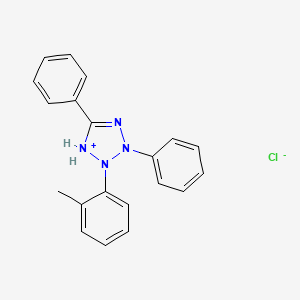
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
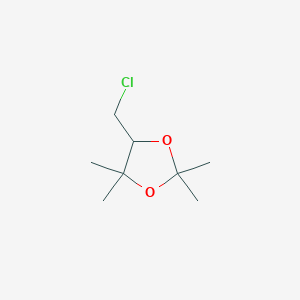
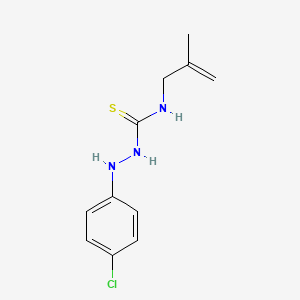
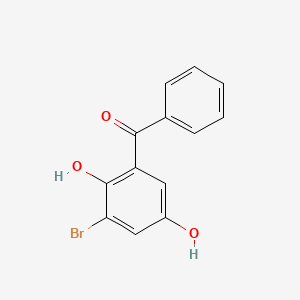
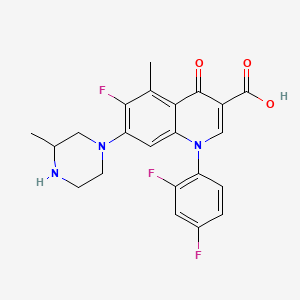
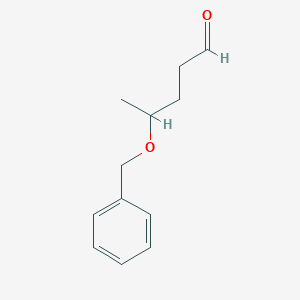
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
